![molecular formula C19H18N4O4S B2949542 (4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)(2-nitrophenyl)methanone CAS No. 1105232-88-9](/img/structure/B2949542.png)
(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)(2-nitrophenyl)methanone
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Overview
Description
The compound contains several functional groups including a furan ring, a thiazole ring, a piperazine ring, and a nitrophenyl group. Furan is a heterocyclic compound that consists of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiazole is a similar heterocyclic compound, but it contains a nitrogen and a sulfur atom . Piperazine is a six-membered ring containing two nitrogen atoms . Finally, nitrophenyl is a functional group consisting of a phenyl ring and a nitro group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The furan and thiazole rings are aromatic, meaning they have a cyclic cloud of delocalized electrons above and below the plane of the molecule . The piperazine ring is a saturated cyclic amine, which would likely make it somewhat flexible . The nitrophenyl group is electron-withdrawing, which could affect the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitrophenyl group could make the compound more polar, affecting its solubility in different solvents . The piperazine ring might confer basicity to the compound .Scientific Research Applications
Antimicrobial Potential
Compounds containing similar structures have shown significant antimicrobial potential . The presence of the thiazole and furan rings, which are also found in the compound , may contribute to this activity.
Antioxidant Activity
Some compounds with similar structures have been synthesized and evaluated for antioxidant activity . They have shown promising results in various assays, indicating that the compound might also have potential as an antioxidant.
Antiviral Activity
Indole derivatives, which share some structural similarities with the compound , have shown antiviral activity . This suggests that the compound could potentially be used in the development of new antiviral drugs.
Anti-inflammatory Activity
Compounds containing similar structures have shown significant anti-inflammatory activities . This suggests that the compound could potentially be used in the treatment of inflammatory conditions.
Anticancer Activity
A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives, which are structurally similar to the compound , were synthesized and screened for their in vitro cytotoxic activity against various cancer cell lines . This suggests that the compound could potentially be used in cancer treatment.
Antidiabetic Activity
Indole derivatives have shown antidiabetic activity . Given the structural similarities between indole derivatives and the compound , it’s possible that the compound could also have antidiabetic properties.
Mechanism of Action
Target of Action
Thiazole and indole derivatives have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure and functional groups of the compound.
Mode of Action
The mode of action of thiazole and indole derivatives can vary widely. For instance, some compounds might interact with DNA and topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole and indole derivatives can affect a variety of biochemical pathways. For example, they can influence the synthesis of neurotransmitters such as acetylcholine .
Pharmacokinetics
The ADME properties of thiazole and indole derivatives can vary. Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The exact pharmacokinetic properties of this specific compound would need to be determined experimentally.
Result of Action
The molecular and cellular effects of thiazole and indole derivatives can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Future Directions
properties
IUPAC Name |
[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-(2-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c24-19(14-4-1-2-5-16(14)23(25)26)22-9-7-21(8-10-22)12-18-20-15(13-28-18)17-6-3-11-27-17/h1-6,11,13H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZPZVLVUBADQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)C(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)(2-nitrophenyl)methanone |
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